molecular formula C15H11F4NO B4165543 4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B4165543
M. Wt: 297.25 g/mol
InChI Key: GYTWNBUQERQOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide (abbreviated as BTM-4F) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. It has also been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, which may have implications for the treatment of inflammatory diseases. It has also been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its relatively simple synthesis method and high purity. It is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for the study of 4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of new drugs based on the 4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide scaffold for the treatment of various diseases. Another area of interest is the use of 4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide as a tool for studying the structure-activity relationship of various compounds. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide and its potential applications in various fields.

Scientific Research Applications

4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a scaffold for the design and synthesis of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders. It has also been investigated for its potential use as a fluorescent probe for imaging studies and as a tool for studying the structure-activity relationship of various compounds.

properties

IUPAC Name

4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO/c1-9-7-11(16)5-6-13(9)14(21)20-12-4-2-3-10(8-12)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTWNBUQERQOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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